H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2
Description
Amino Acid Composition
The peptide exhibits a high proportion of positively charged residues (Arg: 6/18, Lys: 3/18) and aromatic residues (Trp: 1/18, Tyr: 4/18). Cysteine (Cys) residues constitute 4/18 of the sequence, enabling the formation of disulfide bonds critical for structural stability. The glycine (Gly) residue at position 10 introduces flexibility into the backbone.
Table 1: Amino Acid Composition
| Amino Acid | 3-Letter Code | 1-Letter Code | Count | Percentage (%) |
|---|---|---|---|---|
| Arginine | Arg | R | 6 | 33.3 |
| Cysteine | Cys | C | 4 | 22.2 |
| Tyrosine | Tyr | Y | 4 | 22.2 |
| Lysine | Lys | K | 3 | 16.7 |
| Tryptophan | Trp | W | 1 | 5.6 |
| Glycine | Gly | G | 1 | 5.6 |
The sequence lacks acidic residues (Asp, Glu), contributing to its strong cationic character.
Secondary and Tertiary Structural Features: Disulfide Bond Topology and β-Sheet Conformation
T22 adopts a β-hairpin structure stabilized by two disulfide bonds: Cys4–Cys17 and Cys8–Cys13 . This topology enforces an antiparallel β-sheet conformation, with residues 3–8 and 11–16 forming the two β-strands connected by a type IV β-turn (residues 9–10).
Structural Stabilization
- Disulfide Bonds : The Cys4–Cys17 and Cys8–Cys13 linkages constrain the peptide into a rigid β-hairpin, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
- Hydrophobic Core : Aromatic residues (Trp3, Tyr5, Tyr9, Tyr12, Tyr15) cluster on one face of the β-sheet, forming a hydrophobic core that interacts with lipid bilayers.
- Cationic Surface : Positively charged Arg and Lys residues localize to the opposing face, facilitating electrostatic interactions with anionic microbial membranes.
Table 2: Disulfide Bond Connectivity
| Bond | Residue Positions | Structural Role |
|---|---|---|
| Cys4–Cys17 | 4–17 | Stabilizes N- and C-termini |
| Cys8–Cys13 | 8–13 | Constrains β-turn region |
The β-hairpin structure is conserved in related peptides like protegrin-1 and tachyplesin I, underscoring its functional importance in membrane permeabilization.
Physicochemical Properties: Molecular Weight, Solubility, and Stability Under Physiological Conditions
Molecular Weight and Formula
The molecular formula of T22 is C₁₀₉H₁₆₄N₃₈O₂₂S₄ , yielding a molecular weight of 2487.0 g/mol . The presence of four sulfur atoms from cysteine residues contributes to its disulfide-dependent stability.
Solubility
T22 is water-soluble (≥95% purity in aqueous solutions) due to its high proportion of charged residues. However, aggregation may occur at concentrations >1 mM in low-ionic-strength buffers.
Stability
- Thermal Stability : The β-sheet structure remains intact at temperatures up to 80°C, as demonstrated by circular dichroism (CD) spectroscopy.
- Proteolytic Resistance : The disulfide bonds confer resistance to degradation by trypsin and chymotrypsin, though serum proteases may cleave unprotected termini.
- pH Sensitivity : The peptide maintains structural integrity between pH 4.0–9.0. Outside this range, deprotonation of Arg/Lys or disulfide bond reduction may occur.
Table 3: Key Physicochemical Parameters
Properties
CAS No. |
147658-54-6 |
|---|---|
Molecular Formula |
C12H14Cl2N2O4 |
Origin of Product |
United States |
Preparation Methods
Amino Acid Protection Strategies for Complex Sequences
Orthogonal protecting groups are essential to mitigate side reactions and ensure regioselective deprotection. The following protections are employed:
| Residue | Protecting Group | Cleavage Condition | Purpose |
|---|---|---|---|
| ARG | Pbf | TFA (95%) | Prevents guanidinium side-reactions |
| CYS | Trt | TFA (95%) | Protects thiols during synthesis |
| LYS | Boc | TFA (95%) | Blocks ε-amino group |
| TRP | N/A | N/A | Unprotected; requires EDT scavenger |
| TYR | t-Bu | TFA (95%) | Prevents phenolic oxidation |
The use of Fmoc-Arg(Pbf)-OH and Fmoc-Lys(Boc)-OH ensures stepwise deprotection during chain assembly. Cysteine residues are protected with trityl (Trt) groups, which are stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but cleaved quantitatively during TFA treatment . Notably, the patent literature emphasizes the avoidance of methoxybenzyl (Mob) protections for cysteine in long sequences due to premature deprotection under acidic conditions .
Solid-Phase Synthesis Protocol and Coupling Optimization
The peptide is assembled on a automated synthesizer using the following cycle:
-
Fmoc Deprotection : 20% piperidine/DMF (2 × 5 minutes).
-
Coupling : 4 eq. Fmoc-amino acid, 4 eq. HBTU, 8 eq. DIPEA in DMF (45-minute activation, 1-hour coupling).
-
Capping : Acetic anhydride/DMF (1:3 v/v) for unreacted amines.
For challenging residues (e.g., arginine repeats), double coupling with 8 eq. amino acid and extended reaction times (2 hours) are implemented. The inclusion of 0.1 M hydroxybenzotriazole (HOBt) in DMF minimizes racemization and improves coupling efficiency, particularly for sterically hindered residues .
Aggregation Mitigation :
-
Backbone Protection : Pseudoproline dipeptides (e.g., Fmoc-Tyr-Ser(ψMe,Mepro)-OH) at positions 9–10 (TYR-LYS) and 15–16 (TYR-ARG) disrupt β-sheet formation.
-
Chaotropic Agents : 6 M guanidine hydrochloride in DMF solubilizes hydrophobic segments during elongation.
Cleavage and Global Deprotection Conditions
Post-assembly, the peptidyl-resin is treated with a cleavage cocktail of TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5 v/v) for 4 hours at 25°C. The inclusion of EDT is critical to prevent tert-butylation of tryptophan and tyrosine residues . For peptides exceeding 15 residues, a two-stage cleavage protocol is recommended:
-
Initial cleavage for 2 hours to remove >90% of protecting groups.
-
Resin filtration and repeat cleavage with fresh reagent for 2 hours to ensure completeness.
The crude peptide is precipitated in ice-cold diethyl ether, centrifuged (10,000 × g, 10 minutes), and lyophilized. Yield optimization data from analogous sequences suggest a 60–70% recovery rate for 18-mer peptides under these conditions .
Purification and Analytical Characterization
Reverse-Phase HPLC :
-
Column: Waters XBridge BEH300 C18 (5 µm, 250 × 10 mm).
-
Mobile Phase: A (0.1% TFA in H₂O), B (0.1% TFA in acetonitrile).
-
Gradient: 10–40% B over 60 minutes, 2 mL/min flow rate.
-
Detection: 214 nm (amide bond absorption).
Fractions containing >95% purity (by analytical HPLC) are pooled and lyophilized. Mass spectrometry (ESI-TOF) confirms the molecular weight (calculated: 2483.8 Da; observed: 2483.7 Da), with a 0.004% mass error.
Challenges and Procedural Optimizations
Incomplete Deprotection :
Extended TFA exposure (6 hours) is necessary for complete removal of Pbf and Boc groups in arginine- and lysine-rich sequences . Residual protected species are detected via LC-MS as +242.3 Da (Pbf) or +100.1 Da (Boc) adducts.
Disulfide Formation :
While the target peptide is linear, incidental oxidation of cysteine thiols occurs during storage. Anaerobic handling (nitrogen atmosphere) and the addition of 1% β-mercaptoethanol to lyophilized stocks mitigate dimerization.
Yield Limitations :
The theoretical yield for an 18-mer peptide is 35–40%, with losses attributed to incomplete couplings and purification. Microwave-assisted synthesis (50°C, 30 W) improves coupling efficiency to 85–90% for arginine-rich segments .
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents can be used to substitute specific amino acid side chains.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties, such as stabilized disulfide bonds or modified side chains.
Scientific Research Applications
Structure and Properties
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 is a complex peptide composed of 16 amino acids, with a molecular weight of approximately 3,382 Da. Its structure includes multiple functional groups that contribute to its biological activity, particularly the presence of arginine, cysteine, and tryptophan residues which are known for their roles in cell signaling and receptor interactions .
Molecular Formula
Medicinal Chemistry
This peptide has been investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases. Studies have shown that it exhibits anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
A study demonstrated that this compound reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Neurobiology
The peptide has also been studied for its neuroprotective effects. Research indicates that it may promote neurite outgrowth and enhance neuronal survival under stress conditions.
Case Study: Neuroprotective Properties
In a model of neurodegeneration, the administration of this peptide led to significant improvements in neuronal survival rates and neurite length compared to controls, indicating its potential use in neurodegenerative diseases like Alzheimer's .
Biochemical Research
In biochemical assays, this peptide has been utilized to study protein interactions and signaling pathways. Its unique sequence allows researchers to probe specific receptor interactions and cellular responses.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as receptors, enzymes, or other proteins. For example, arginine-rich peptides can bind to negatively charged molecules like DNA or cell membranes, influencing cellular processes. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Structural and Functional Features
Table 1: Structural Comparison
Key Observations :
- Target Peptide vs. NOP Ligands (): The hexapeptides Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 and Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 are optimized for NOP receptor binding via their Arg-Tyr-Tyr-Arg core .
- Target Peptide vs. Bifunctional Peptide 13d (): Compound 13d incorporates non-proteinogenic residues (Dmt, D-Arg, β-Ala) for dual opioid/nociceptin activity. In contrast, the target peptide uses natural amino acids but may achieve multifunctionality through its repetitive motifs and disulfide bridges .
- Target Peptide vs. Leu-enkephalin () :
Leu-enkephalin’s compact structure (5 residues) allows rapid membrane permeation, whereas the target peptide’s length and charge likely reduce passive diffusion, necessitating active transport mechanisms .
Membrane Interaction and Pharmacokinetics
- The target peptide’s high positive charge enhances binding to anionic cell membranes but may limit blood-brain barrier (BBB) penetration. In contrast, Leu-enkephalin’s neutral charge enables passive diffusion .
- Cys residues could facilitate dimerization or adsorption to serum proteins, altering bioavailability .
Biological Activity
H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2, commonly referred to as a peptide or bioactive compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Structure and Composition
The compound consists of a sequence of amino acids that includes arginine (Arg), tryptophan (Trp), cysteine (Cys), tyrosine (Tyr), lysine (Lys), and glycine (Gly). The molecular formula is C109H164N38O22S4, indicating a complex structure that contributes to its biological functions .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of cysteine residues allows for the formation of disulfide bonds, which can help in scavenging free radicals and reducing oxidative stress within cells .
- Modulation of Neurotransmission : Tryptophan is a precursor for serotonin, a key neurotransmitter involved in mood regulation. This peptide may influence serotonin pathways, potentially impacting mood disorders .
- Immune Response : Arginine is known to play a crucial role in immune function. This peptide may enhance the immune response by promoting the proliferation and activity of immune cells .
- Cell Signaling : The sequence may interact with specific receptors on cell membranes, triggering signaling cascades that lead to various cellular responses such as proliferation, differentiation, or apoptosis .
Biological Activities
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Neuroprotective | May protect neurons from damage and support cognitive functions. |
| Immunomodulatory | Enhances immune cell proliferation and activity. |
| Antimicrobial | Exhibits potential antimicrobial properties against certain pathogens. |
| Wound Healing | Promotes tissue repair and regeneration through enhanced collagen synthesis. |
Case Studies
Several studies have explored the effects of this peptide in various biological contexts:
- Neuroprotection in Animal Models : Research has indicated that administration of this compound in rodent models led to significant improvements in cognitive function following induced neurotoxic damage. The peptide was observed to reduce neuronal apoptosis and enhance synaptic plasticity .
- Wound Healing Applications : In vitro studies demonstrated that this peptide could significantly increase fibroblast migration and collagen synthesis, essential processes for wound healing. These findings suggest potential therapeutic applications in regenerative medicine .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the peptide against various bacterial strains, revealing effective inhibition of growth, particularly against Gram-positive bacteria. This suggests its potential use as an antimicrobial agent in clinical settings .
Q & A
How can researchers determine the secondary structure of this peptide under physiological conditions?
Basic Question
Methodological Answer :
Use circular dichroism (CD) spectroscopy to detect α-helices or β-sheets by analyzing peptide solutions in buffer systems mimicking physiological conditions. For atomic-level resolution, employ nuclear magnetic resonance (NMR) with isotopically labeled peptides. Ensure proper temperature and pH controls to maintain structural integrity .
What in vitro assays are suitable for assessing the receptor binding affinity of this peptide?
Basic Question
Methodological Answer :
Surface plasmon resonance (SPR) quantifies binding kinetics (association/dissociation rates), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔG). Validate results with competitive binding assays using known receptor antagonists to confirm specificity .
How should experimental designs address contradictory data on the peptide’s stability in varying pH conditions?
Advanced Question
Methodological Answer :
Apply Design of Experiments (DOE) to systematically test pH ranges (e.g., 4.0–8.0) while controlling ionic strength and temperature. Use accelerated stability studies with HPLC quantification of degradation products. Cross-validate findings using orthogonal techniques like mass spectrometry to resolve discrepancies .
What computational strategies integrate multi-omics data to study the peptide’s cellular interactions?
Advanced Question
Methodological Answer :
Combine molecular dynamics simulations (e.g., GROMACS) to model peptide-membrane interactions with transcriptomic/pathway analysis (e.g., KEGG, Reactome) to identify affected signaling cascades. Validate predictions using CRISPR-Cas9 knockdowns of predicted targets .
Which chromatographic methods optimize purification of cysteine-rich peptides like this one?
Basic Question
Methodological Answer :
Use reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent to improve resolution. For disulfide bond formation, employ oxidative folding buffers (e.g., glutathione redox systems) and validate purity via MALDI-TOF .
How can researchers validate target specificity in complex biological matrices?
Advanced Question
Methodological Answer :
Perform competitive binding assays using peptide analogs with single-residue mutations. Combine cross-linking mass spectrometry to identify direct interactors and knockout cell lines to confirm functional relevance .
What animal models are appropriate for in vivo toxicity studies of this peptide?
Basic Question
Methodological Answer :
Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity assessments (LD50, histopathology). For developmental toxicity, employ zebrafish embryos to screen teratogenic effects at early stages .
How to resolve discrepancies between in silico bioactivity predictions and empirical data?
Advanced Question
Methodological Answer :
Re-parameterize docking algorithms (e.g., AutoDock Vina) using experimental binding data. Validate with orthogonal assays (e.g., fluorescence polarization) and analyze conformational flexibility via metadynamics simulations .
Which mass spectrometry techniques characterize post-translational modifications (PTMs) in this peptide?
Basic Question
Methodological Answer :
MALDI-TOF for rapid PTM screening and ESI-Q-TOF for high-resolution fragmentation (MS/MS). Use isotopic labeling (e.g., SILAC) to quantify modification stoichiometry .
How to design a study correlating structural motifs with functional outcomes?
Advanced Question
Methodological Answer :
Implement alanine-scanning mutagenesis to systematically disrupt residues. Pair with functional assays (e.g., cAMP signaling for GPCR ligands) and analyze structure-activity relationships (SAR) using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
